3-(Mercaptomethyl)benzoic acid
Overview
Description
3-(Mercaptomethyl)benzoic acid is a chemical compound with the molecular formula C8H8O2S and a molecular weight of 168.21 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-(Mercaptomethyl)benzoic acid consists of a benzoic acid group attached to a mercaptomethyl group . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
3-(Mercaptomethyl)benzoic acid has a predicted melting point of 95.88° C, a predicted boiling point of 346.3° C at 760 mmHg, a predicted density of 1.3 g/cm^3, and a predicted refractive index of n 20D 1.61 .Scientific Research Applications
Inhibition and Pharmacological Properties
- 3-(Mercaptomethyl)benzoic acid is used in the design and synthesis of potent inhibitors targeting glutamate carboxypeptidase II (GCPII). These inhibitors, including derivatives of 3-(mercaptomethyl)benzoic acid, have shown significant efficacy in models of neuropathic pain and have desirable pharmacological properties such as metabolic stability and oral availability in rats (Stoermer et al., 2012).
Synthetic Chemistry and Material Science Applications
- 3-(Mercaptomethyl)benzoic acid and its derivatives are utilized in synthetic chemistry, particularly in the formation of novel compounds with potential antibacterial activity. This includes the creation of ester/hybrid derivatives of 3-hydroxy benzoic acid, demonstrating the versatility of this compound in the development of new chemotherapeutic agents (Satpute et al., 2018).
- In material science, derivatives of 3-(mercaptomethyl)benzoic acid have been employed in the modification of magnetic silica surfaces, showcasing their application in the construction of multifunctional nanodevices with potential for sensing applications (Singh et al., 2016).
Biochemistry and Molecular Biology
- The compound is also relevant in biochemistry and molecular biology, where it forms part of the research into mechanisms of action at the molecular level. This includes studies on the interaction of substituted benzoic acid derivatives, such as 3-(mercaptomethyl)benzoic acid, with metallic substrates, providing insights into the catalytic reactions and interactions at the molecular level (Wang et al., 2017).
Mechanism of Action
Target of Action
The primary target of 3-(Mercaptomethyl)benzoic acid is the Prostate-Specific Membrane Antigen (PSMA) , also known as Glutamate Carboxypeptidase II (GCPII) . This is a Zn-dependent metalloprotease that plays a significant role in prostate cancer indication and is a potential target for anti-cancer medicines and drug delivery .
Mode of Action
The compound interacts with its target, PSMA, by binding to the catalytic zinc atom within the PSMA binding site . This interaction results in the inhibition of PSMA, which can have therapeutic effects in conditions such as prostate cancer .
Biochemical Pathways
It is known that psma, the target of this compound, catalyzes the conversion of n-acetylaspartylglutamate (naag) to n-acetylaspartate (naa) and glutamate . Therefore, it is plausible that the inhibition of PSMA by 3-(Mercaptomethyl)benzoic acid could affect this pathway.
Pharmacokinetics
A related thiol-based gcpii inhibitor, 2-(3-mercaptopropyl) pentanedioic acid (2-mppa), has been found to be orally accessible in rats
Result of Action
The molecular and cellular effects of 3-(Mercaptomethyl)benzoic acid’s action are likely related to its inhibition of PSMA. By inhibiting PSMA, this compound could potentially slow the progression of prostate cancer . .
properties
IUPAC Name |
3-(sulfanylmethyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,11H,5H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCWVQXSKGOWHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Mercaptomethyl)benzoic acid | |
CAS RN |
28162-88-1 | |
Record name | 3-(sulfanylmethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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